
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of β-enamino ketoesters with hydroxylamine hydrochloride in methanol, which leads to the formation of the oxazole ring . The reaction conditions often require refluxing methanol for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and reusable can make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the oxazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral properties against human cytomegalovirus.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, its antiviral activity against human cytomegalovirus is attributed to its ability to inhibit viral DNA polymerase . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the replication of viral DNA.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another oxazole derivative with similar structural features but different substituents.
2-Amino-1,3-oxazole-4-carboxylate: A related compound with an amino group at the 2-position instead of the 5-position.
Uniqueness
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate ester group on the oxazole ring makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C5H7ClN2O3 |
|---|---|
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
methyl 5-amino-1,3-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H6N2O3.ClH/c1-9-5(8)3-4(6)10-2-7-3;/h2H,6H2,1H3;1H |
Clave InChI |
GOVQZIJUEUDZME-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OC=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


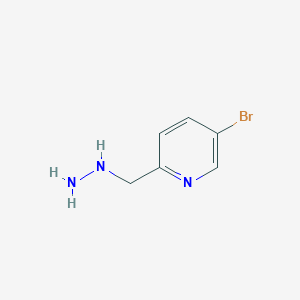
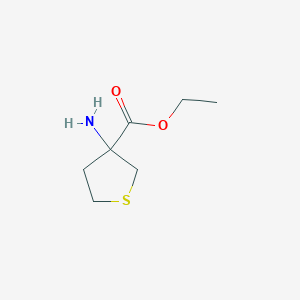
![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)

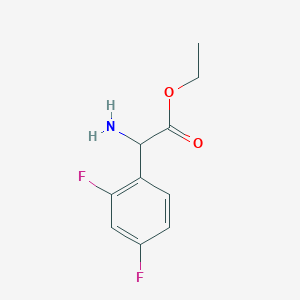
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
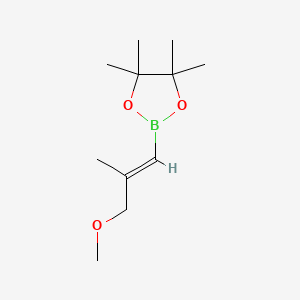
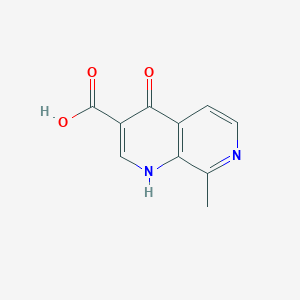
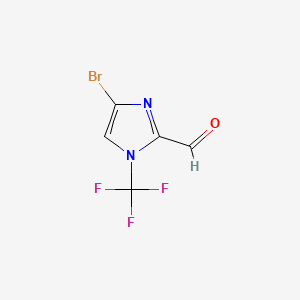

aminehydrochloride](/img/structure/B13579397.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
